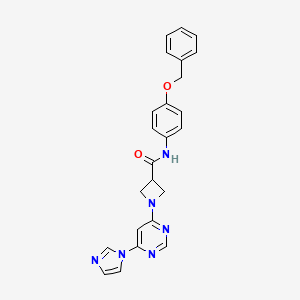

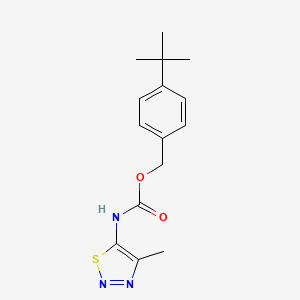

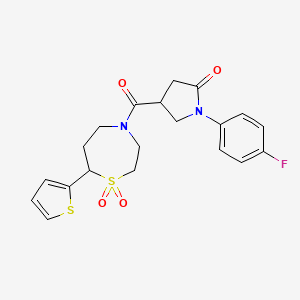

2,5-dimethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2,5-dimethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide is a furan-carboxamide derivative. These derivatives have been studied for their potential as inhibitors of the influenza A H5N1 virus. The structure-activity relationship (SAR) studies suggest that the substitution pattern on the furan or thiophene moiety significantly affects the anti-influenza activity of these compounds .

Synthesis Analysis

The synthesis of furan-carboxamide derivatives involves the preparation of a key intermediate, which is then subjected to various reactions to introduce different substituents. In the case of the related compound mentioned in the first paper, the synthesis involved the alkylation of a furan moiety with a nitrobenzylthio group . Another related synthesis pathway described in the second paper involves the preparation of N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, followed by alkylation and cyclization reactions to produce various heterocyclic derivatives, including 1,3,4-oxadiazoles .

Molecular Structure Analysis

The molecular structure of furan-carboxamide derivatives is characterized by the presence of a furan ring, which is a five-membered oxygen-containing heterocycle, and a carboxamide group. The specific substituents on the furan ring and the nature of the heterocyclic moiety attached to the carboxamide nitrogen atom play a crucial role in determining the biological activity of these compounds .

Chemical Reactions Analysis

Furan-carboxamide derivatives can undergo various chemical reactions, including alkylation, cyclization, and condensation, to form a wide range of heterocyclic compounds. The reactivity of these compounds can be influenced by the substituents present on the furan ring and the nature of the carboxamide group . Cyclometallation reactions have also been reported for related compounds, where the furan moiety is coordinated to metals such as palladium(II), ruthenium(II), and rhodium(III) .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-carboxamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. The biological activity, such as antiviral efficacy, is also a critical property that is determined by the molecular structure and the specific substituents present on the compound . The cyclometallated products of related compounds have been characterized spectroscopically, which provides insights into their chemical properties and potential applications .

科学的研究の応用

Furan-Carboxamide Derivatives as Novel Inhibitors

A study highlighted the synthesis and biological characterization of furan-carboxamide derivatives, demonstrating potent inhibitory effects against the influenza A H5N1 virus. The research identified these derivatives as novel inhibitors, with the 2,5-dimethyl-substituted heterocyclic moiety significantly influencing anti-influenza activity. This suggests that modifications to the furan-carboxamide scaffold could enhance antiviral capabilities, indicating a promising avenue for developing new antiviral drugs (Yu Yongshi et al., 2017).

Antiprotozoal Activity

Another study focused on the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, exhibiting strong DNA affinities and potent in vitro activity against T. b. rhodesiense and P. falciparum. These compounds also showed excellent in vivo activity in a trypanosomal mouse model, underscoring their potential as antiprotozoal agents (M. Ismail et al., 2004).

Synthesis and Characterization of Heterocyclic Compounds

Research into the synthesis of heterocyclic compounds such as 5-furan-2yl[1,3,4]oxadiazole-2-thiol and its derivatives has led to the identification of new compounds with potential antimicrobial activities. These studies contribute to the broader understanding of how such compounds can be synthesized and modified for various biological applications (M. Koparır et al., 2005).

Antimicrobial Activities of Azole Derivatives

The development of azole derivatives starting from furan-2-carbohydrazide and their subsequent screening for antimicrobial activities showcases the potential of these compounds in addressing microbial resistance. This highlights the importance of synthesizing and testing new compounds for their biological efficacy (Serap Başoğlu et al., 2013).

Electrophilic Substitution Reactions

Investigations into the synthesis and reactions of electrophilic substitution on compounds like 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole shed light on the chemical behavior of furan derivatives under various conditions. This research contributes to the field of organic chemistry by providing insights into the reactivity and potential applications of these compounds (A. Aleksandrov et al., 2017).

特性

IUPAC Name |

2,5-dimethyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3S/c1-7-5-10(8(2)18-7)11(17)14-13-16-15-12(19-13)9-3-4-20-6-9/h3-6H,1-2H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPVDUIUKFYYSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=NN=C(O2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)furan-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2520538.png)

![1-({3-Methyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2520539.png)

![(Z)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2520545.png)

![N-[1-(2-furoyl)piperidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2520549.png)

![8-amino-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2520550.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2520551.png)